(6-Chlorohex-1-yn-1-yl)trimethylsilane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chlorohex-1-ynyl(trimethyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClSi/c1-11(2,3)9-7-5-4-6-8-10/h4-6,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAWKVDCACQTOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CCCCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies for the Preparation of 6 Chlorohex 1 Yn 1 Yl Trimethylsilane
Advanced Retrosynthetic Disconnection Strategies
The design of an efficient synthesis for (6-Chlorohex-1-yn-1-yl)trimethylsilane hinges on a logical retrosynthetic analysis. This process involves the deconstruction of the target molecule into simpler, commercially available starting materials.
Identification of Key Synthons and Precursor Pathways
The primary disconnection of this compound breaks the silicon-carbon bond, identifying two key synthons: a trimethylsilyl (B98337) cation equivalent and a 6-chloro-1-hexynyl anion. This immediately points to the most direct precursor pathway, which involves the silylation of 6-chloro-1-hexyne (B83287).
A further retrosynthetic step on 6-chloro-1-hexyne reveals its potential synthesis from the commercially available 6-chloro-1-hexene (B1581537) through bromination and subsequent dehydrobromination, or from 1,6-hexanediol (B165255) via a series of functional group interconversions. However, the ready availability of 6-chloro-1-hexyne makes it the most practical starting material.
Key Precursors:
| Precursor | Commercial Availability |
| 6-Chloro-1-hexyne | Readily available from various chemical suppliers. |
| Trimethylsilylating Agent | A wide variety of agents are commercially available (e.g., TMSCl, TMSOTf, BSA). |
Convergent and Divergent Synthetic Approaches
While the most direct route to this compound is linear, both convergent and divergent strategies can be conceptualized for the synthesis of a library of related compounds.
Convergent Approach: A convergent synthesis could involve the preparation of a trimethylsilylated three-carbon fragment and a separate three-carbon fragment containing the chloro-functionality, which are then coupled. For instance, the reaction of a propargyl Grignard reagent with a suitable electrophile followed by silylation, and subsequent coupling with a 3-chloropropyl halide derivative. However, for this specific target, a convergent approach is less efficient than the direct silylation of 6-chloro-1-hexyne.
Divergent Approach: A divergent strategy is highly applicable, starting from this compound to generate a variety of derivatives. researchgate.netresearchgate.net The terminal chlorine atom can be displaced by a range of nucleophiles (e.g., azides, cyanides, amines) to create a library of functionalized alkynylsilanes. This highlights the utility of the target compound as a versatile synthetic intermediate. researchgate.net
Selective Construction of the this compound Framework
The core of the synthesis lies in the regioselective silylation of the terminal alkyne of 6-chloro-1-hexyne. This transformation must be efficient and selective to avoid side reactions involving the chloro-functional group.
Regioselective Silylation of Terminal Alkynes
The traditional and still widely used method for the silylation of terminal alkynes involves deprotonation with a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), followed by quenching with an electrophilic silicon source such as trimethylsilyl chloride (TMSCl). spectrabase.com This method is generally high-yielding and reliable.
Typical Reaction Conditions:
| Reagents | Solvent | Temperature | Yield |
| 1. n-BuLi2. TMSCl | THF | -78 °C to rt | >90% (typical) |
Development of Efficient Silylating Protocols (e.g., HMPA-free methods)
Concerns over the toxicity of hexamethylphosphoramide (B148902) (HMPA), which is sometimes used as an additive to improve the efficiency of deprotonation, have led to the development of HMPA-free protocols. The use of polar aprotic solvents like tetrahydrofuran (B95107) (THF) is generally sufficient for the deprotonation of terminal alkynes with n-BuLi.
More recent advancements have focused on metal-free silylation methods. A notable example is the use of a carboxylate catalyst, such as tetramethylammonium (B1211777) pivalate (B1233124) (TMAP), with N,O-bis(trimethylsilyl)acetamide (BSA) as the silylating agent. chemscene.comsigmaaldrich.comnih.gov This method proceeds under mild, metal-free conditions and tolerates a range of functional groups. chemscene.comsigmaaldrich.comnih.gov
HMPA-Free Catalytic Silylation:
| Catalyst | Silylating Agent | Solvent | Conditions |
| Tetramethylammonium pivalate (TMAP) | N,O-Bis(trimethylsilyl)acetamide (BSA) | MeCN | Mild, rt |
Catalytic Silylation Approaches
Beyond metal-free methods, various catalytic systems have been developed to effect the silylation of terminal alkynes with improved efficiency and functional group tolerance. One such system employs catalytic amounts of zinc triflate (Zn(OTf)₂) with trimethylsilyl triflate (TMSOTf) as the silylating agent and an amine base like triethylamine. This method is rapid, high-yielding, and compatible with sensitive functional groups.
Another approach involves the use of potassium bis(trimethylsilyl)amide (KHMDS) as a catalyst with bis(trimethylsilyl)acetylene (B126346) (BTMSA) as the silylating agent. This transition-metal-free method proceeds at room temperature and affords high yields of the desired silylated alkyne.
Catalytic Silylation Methods:
| Catalyst | Silylating Agent | Base/Solvent | Key Features |
| Zn(OTf)₂ (catalytic) | TMSOTf | Et₃N / CH₂Cl₂ | Rapid, high-yielding, tolerates sensitive functional groups. |
| KHMDS (catalytic) | BTMSA | Acetonitrile | Transition-metal-free, room temperature, high yields. |
| NaOH or KOH (catalytic) | Hydrosilane | Not specified | Dehydrogenative cross-coupling. spectrabase.com |
Controlled Halogenation at the C6 Position
The conversion of a precursor alcohol, 6-(trimethylsilyl)hex-5-yn-1-ol (B2720299), into the target chloroalkane is a key strategy. This requires methods that are highly selective for the hydroxyl group.
Stereoselective and Chemoselective Chlorination Methods
The primary focus for synthesizing this compound is chemoselectivity—the selective reaction of the hydroxyl group at the C6 position while leaving the acid- and base-sensitive trimethylsilyl-protected alkyne group untouched. Standard chlorinating agents like thionyl chloride or phosphorus-based reagents are commonly employed.
One of the most effective methods for this transformation is the Appel reaction. This reaction utilizes a combination of triphenylphosphine (B44618) (PPh₃) and a chlorine source, such as carbon tetrachloride (CCl₄) or, more commonly, N-chlorosuccinimide (NCS). The reaction proceeds under mild, neutral conditions, which are crucial for preventing the cleavage of the trimethylsilyl group. The use of PPh₃ and NCS allows for the efficient chlorination of primary alcohols. rsc.orgnih.gov While the C6 carbon is not a stereocenter, the principles of stereoselective control in similar systems, often involving inversion of configuration, are well-established and highlight the precision of these methods. rsc.orgnih.gov The reaction's efficacy is largely dependent on the careful control of reagents and conditions to favor the desired substitution over potential side reactions. Other modern catalytic systems, including those using benzotrichloride (B165768) with a trioctylphosphane catalyst, have also proven effective for converting primary alcohols to alkyl chlorides in high yields. organic-chemistry.org
Key Research Findings in Chemoselective Chlorination:
| Reagent System | Typical Conditions | Key Advantages |
| PPh₃ / NCS | THF or CH₂Cl₂, 0 °C to r.t. | Mild, neutral conditions; high chemoselectivity for alcohols over silylalkynes. rsc.orgnih.gov |
| SOCl₂ / Pyridine | CH₂Cl₂, 0 °C | Readily available reagents; effective but requires careful pH control to avoid desilylation. |
| (COCl)₂ / DMSO (Swern) | CH₂Cl₂, -78 °C to r.t. | Primarily for oxidation, but can be adapted for chlorination; very mild initial step. |
| FeCl₃ / α,α-dichlorodiphenylmethane | Mild conditions | Catalytic approach; high yields for converting alcohols to alkyl chlorides. organic-chemistry.org |
Remote Functionalization Strategies
As an alternative to starting with a pre-functionalized C6 alcohol, advanced strategies involving the direct functionalization of a C-H bond at the C6 position represent a more elegant and atom-economical approach. Transition-metal-catalyzed C-H activation is a powerful tool for converting unreactive C-H bonds into valuable functional groups. nih.gov
This methodology relies on the use of a directing group (DG) that positions a metal catalyst in close proximity to the target C-H bond. rsc.org For a substrate like hexyltrimethylsilane, a directing group could be temporarily installed elsewhere on the molecule to guide a catalyst (e.g., palladium, rhodium, or iridium) to the terminal methyl group (C6). nih.govrsc.org The catalyst then facilitates the cleavage of a C-H bond and its subsequent replacement with a chlorine atom. While challenging, especially in the presence of other C-H bonds, this approach avoids the need for a multi-step sequence starting from an alcohol. Silicon tethers containing a directing group have been specifically designed for such remote functionalizations. nih.gov The development of catalytic systems that can differentiate and selectively activate remote C-H bonds is an active area of research. researchgate.net
Multi-Component and Cascade Reaction Sequences for Direct Synthesis
Cascade reactions, where a single event triggers a series of bond-forming transformations, offer a powerful method for rapidly constructing complex molecules from simple precursors in one pot. arkat-usa.org The synthesis of this compound could be envisioned through a hypothetical multi-component or cascade process.
For instance, a cascade reaction could be designed involving the coupling of trimethylsilylacetylene, a four-carbon linker bearing a latent electrophile and nucleophile, and a chloride source. Cationic cascade reactions, often initiated by a Brønsted or Lewis acid, are known to involve alkynes in intramolecular couplings to form complex structures. rsc.org A potential, albeit theoretical, cascade could be initiated that results in the formation of the six-carbon chain and the terminal chloride in a single, orchestrated sequence. Such processes are highly efficient, minimizing waste and purification steps by reducing the number of isolated intermediates. arkat-usa.org
Optimization of Reaction Parameters and Process Efficiency
To maximize the yield and purity of this compound, rigorous optimization of the reaction conditions is essential. This involves the careful selection of catalysts, solvents, and temperature.
Exploration of Diverse Catalyst Systems and Ligand Scaffolds
For the key transformation of 6-(trimethylsilyl)hex-5-yn-1-ol to the corresponding chloride, several catalytic systems can be considered beyond stoichiometric reagents. The choice of catalyst and associated ligands can dramatically influence reaction efficiency and selectivity.
Transition metal catalysts, in particular, offer pathways for milder and more selective transformations. For example, Group 5 and 6 metal chlorides have been shown to be effective catalysts for related C-O bond cleavage reactions. organic-chemistry.org Fe-Ba mixed oxides, using hydrochloric acid as the chlorine source and H₂O₂ as an oxidant, represent an environmentally friendly catalytic system for chlorinations. nih.gov In phosphine-based systems like the Appel reaction, while the phosphine (B1218219) itself is a reagent, its structure can be modified to fine-tune reactivity. The development of recyclable catalysts, such as a nano-Ag/g-C₃N₄ system, has also been reported for the direct halogenation of terminal alkynes, highlighting a trend towards more sustainable catalytic methods. daneshyari.comresearchgate.net
Comparison of Catalyst Systems for Alcohol Chlorination:
| Catalyst/Reagent System | Class | Mechanism | Applicability to Substrate |
| PPh₃/NCS | Stoichiometric Reagent | Phosphonium salt formation, SN2 | High, mild conditions are ideal. rsc.orgorganic-chemistry.org |
| Fe-Ba Binary Oxides | Heterogeneous Catalyst | In-situ generation of active chlorine species | Potentially applicable, offers environmental benefits. nih.gov |
| Group 5/6 Metal Chlorides | Lewis Acid Catalyst | Acylative cleavage of ethers/alcohols | Potentially applicable, strong Lewis acidity may risk desilylation. organic-chemistry.org |
| Nano-Ag/g-C₃N₄ | Heterogeneous Catalyst | Direct C-H halogenation of alkynes | Not directly for alcohol substitution, but relevant to alkyne stability. daneshyari.comresearchgate.net |
Solvent and Temperature Regimen Optimization
The choice of solvent and the control of temperature are critical parameters for ensuring a successful and high-yielding synthesis. The solvent must solubilize the substrate and reagents without participating in unwanted side reactions. Temperature influences the reaction rate and can be adjusted to suppress the formation of byproducts.
For the chlorination of 6-(trimethylsilyl)hex-5-yn-1-ol, aprotic solvents are generally preferred. Polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane (B109758) (DCM) are excellent choices for reactions like the Appel reaction because they effectively dissolve the reactants and intermediates without interfering with the reaction mechanism. frontiersin.org The temperature is typically kept low (0 °C) at the start of the reaction to control the initial exothermic processes and then allowed to warm to room temperature to ensure the reaction proceeds to completion. Higher temperatures are generally avoided as they can lead to the degradation of the thermally sensitive silylalkyne group or promote elimination side reactions.
Optimization of Reaction Parameters (Appel Reaction Example):
| Parameter | Condition | Rationale |
| Solvent | Tetrahydrofuran (THF) | Good solubility for substrate and reagents; aprotic and non-reactive. |
| Dichloromethane (DCM) | Alternative aprotic solvent; easy to remove post-reaction. frontiersin.org | |
| Temperature | 0 °C to Room Temp. | Controls initial exothermicity, prevents byproduct formation, and allows for complete reaction without degrading the silyl (B83357) group. |
| Reagent Addition | Slow, dropwise addition | Maintains a low concentration of reactive species, minimizing side reactions and controlling the reaction rate. |
Strategies for Enhancing Yields and Purity
The successful synthesis of this compound is contingent not only on the chosen synthetic route but also on the careful optimization of reaction parameters to maximize yield and ensure high purity. Several key strategies can be employed to achieve these objectives, focusing on reaction conditions, reagent selection, and byproduct minimization.
A primary consideration is the management of reaction stoichiometry and the nature of the silylating agent. In the silylation of terminal alkynes, a stoichiometric excess of the silylating agent is often utilized to drive the reaction to completion. numberanalytics.com However, a large excess can complicate purification, necessitating a careful balance. The choice of the silylating agent itself is critical. While highly reactive agents like trimethylsilyl trifluoromethanesulfonate (B1224126) can lead to rapid reactions, they may also promote side reactions. Conversely, less reactive agents might require more forcing conditions, potentially leading to the degradation of the starting material or product.
Temperature and solvent selection are also pivotal in optimizing the synthesis. Silylation reactions are often temperature-dependent; an increase in temperature can enhance the reaction rate, but excessive heat may lead to the formation of undesired byproducts or the decomposition of the desired compound. numberanalytics.com The solvent can significantly influence reaction outcomes. Polar aprotic solvents such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are commonly employed as they can facilitate the reaction between the acetylide and the silylating agent. numberanalytics.comorganic-chemistry.org
The presence of a catalyst can dramatically improve yields. For instance, zinc halides have been shown to mediate the direct silylation of terminal alkynes, proceeding under mild conditions and tolerating a range of functional groups. organic-chemistry.org The selection of an appropriate catalyst and its concentration must be carefully optimized for the specific substrate.
Furthermore, minimizing the formation of byproducts is crucial for enhancing the purity of the final product. In the case of this compound, potential side reactions include the elimination of HCl from the alkyl chain or the reaction of the silylating agent with any trace amounts of water present in the reaction mixture. The use of anhydrous solvents and reagents is therefore essential.
A summary of key parameters for optimizing the synthesis of silylated alkynes is presented in the table below.
| Parameter | Strategy for Optimization | Rationale |
| Silylating Agent | Selection based on reactivity and substrate tolerance. | To achieve efficient silylation while minimizing side reactions. |
| Stoichiometry | Use of a slight excess of the silylating agent. | To drive the reaction to completion without complicating purification. numberanalytics.com |
| Temperature | Careful control, often at low to ambient temperatures. | To balance reaction rate with the prevention of byproduct formation. numberanalytics.com |
| Solvent | Use of polar aprotic solvents (e.g., THF, DMF). | To facilitate the reaction between the acetylide and the silylating agent. numberanalytics.comorganic-chemistry.org |
| Catalyst | Employment of appropriate catalysts (e.g., zinc halides). | To enhance reaction rates and yields under mild conditions. organic-chemistry.org |
| Moisture Control | Use of anhydrous solvents and reagents. | To prevent hydrolysis of the silylating agent and other side reactions. |
Isolation and Purification Techniques for Complex Organometallic Intermediates
The isolation and purification of organometallic intermediates such as this compound from complex reaction mixtures are critical steps in obtaining a product of high purity. The choice of technique depends on the physical and chemical properties of the target compound and the nature of the impurities present.
Following the completion of the reaction, a typical workup procedure involves quenching the reaction mixture, often with an aqueous solution, to deactivate any remaining reactive species. The organic product is then extracted into an appropriate immiscible solvent. For instance, in a related synthesis of 1-trimethylsilyl-3-oxo-6-chloro-1-hexyne, the reaction mixture is poured into ice-water, and the organic layer is separated. prepchem.com This is a common first step to remove water-soluble byproducts and unreacted reagents.
Subsequent washing of the organic extract is often necessary to remove residual acids, bases, or salts. This may involve washing with water, brine, or dilute acidic or basic solutions as needed. prepchem.com After the washing steps, the organic solution is dried over an anhydrous drying agent, such as sodium sulfate (B86663) or magnesium sulfate, to remove any dissolved water before the solvent is evaporated. prepchem.com
For the purification of this compound, which is a liquid at room temperature, distillation is a highly effective technique. Given its relatively high boiling point and potential thermal sensitivity, vacuum distillation or Kugelrohr distillation is often preferred. Kugelrohr distillation, a short-path distillation method, is particularly advantageous for small quantities of high-boiling point liquids as it minimizes thermal decomposition by reducing the distance the compound has to travel and the time it is exposed to high temperatures. prepchem.com
Chromatographic techniques can also be employed for the purification of silylated alkynes, especially when distillation is not feasible or when impurities have similar boiling points to the product. Column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase and an appropriate eluent system can effectively separate the desired product from byproducts and unreacted starting materials. The choice of eluent is critical and is typically determined by thin-layer chromatography (TLC) analysis.
A summary of common isolation and purification techniques is provided in the table below.
| Technique | Description | Application for this compound |
| Extraction | Separation of the product from the aqueous phase into an organic solvent. | A standard step in the initial workup to isolate the crude product. prepchem.com |
| Washing | Removal of water-soluble impurities from the organic extract. | Used to purify the crude product solution before solvent removal. prepchem.com |
| Drying | Removal of residual water from the organic solution. | Essential to prevent hydrolysis of the product during storage or further reactions. prepchem.com |
| Distillation | Purification of liquids based on differences in boiling points. | Kugelrohr or vacuum distillation is suitable for purifying the final product. prepchem.com |
| Chromatography | Separation based on differential partitioning between a stationary and a mobile phase. | Useful for removing impurities with similar boiling points. |
Elucidating the Reactivity and Transformational Scope of 6 Chlorohex 1 Yn 1 Yl Trimethylsilane
Selective Transformations of the Trimethylsilyl (B98337) Moiety
The trimethylsilyl group serves a dual role: as a protecting group for the terminal alkyne and as an activatable handle for carbon-carbon bond formation. nih.gov Its presence also influences the reactivity and selectivity of reactions at the adjacent triple bond. nih.gov
The removal of the trimethylsilyl group, or desilylation, is a fundamental transformation that unmasks the terminal alkyne for further synthetic manipulation. This deprotection can be achieved under a variety of mild conditions, which is crucial for preserving the chloroalkyl functionality of the parent molecule. nih.govgelest.com The choice of reagent allows for high yields and tolerance of other functional groups. nih.gov
Common methods for the protiodesilylation of alkynyltrimethylsilanes involve fluoride (B91410) sources or basic conditions. For instance, tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (B95107) (THF) or potassium carbonate in methanol (B129727) are effective for cleaving the C(sp)-Si bond. gelest.com For substrates sensitive to basic conditions, milder, catalytic methods have been developed. The use of catalytic amounts of silver nitrate (B79036) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can achieve smooth desilylation, with DBU showing selectivity for TMS groups over more sterically hindered silyl (B83357) ethers. organic-chemistry.org The resulting terminal alkyne, 6-chlorohex-1-yne, is a valuable intermediate for classic alkyne chemistry, including Sonogashira couplings, click reactions, and acetylide additions.
Table 1: Representative Conditions for Desilylation of Alkynyltrimethylsilanes
| Reagent(s) | Solvent(s) | Conditions | Notes | Reference(s) |
|---|---|---|---|---|
| K₂CO₃ | Methanol | Room Temp | Standard, mild basic conditions. | gelest.com |
| TBAF | THF | Room Temp | Common fluoride source for Si-C bond cleavage. | gelest.com |
| DBU (catalytic) | Methanol | Room Temp | Mild, selective for TMS over TBDMS or TIPS groups. | organic-chemistry.org |
| AgNO₃ (catalytic) | Ethanol/Water | Room Temp | Useful for base-sensitive substrates. | organic-chemistry.org |
| KOTMS (catalytic) | N/A | Mild | Catalyzes various Si-C, Si-N, Si-O, and Si-S bond cleavages. | organic-chemistry.org |
Beyond its role as a protecting group, the trimethylsilyl moiety can directly participate in cross-coupling reactions. While the C(sp)-Si bond is generally stable, it can be activated for palladium-catalyzed cross-coupling, providing an alternative to the more common Sonogashira reaction of a terminal alkyne. organic-chemistry.org The Denmark cross-coupling protocol is a notable example, where alkynyltrimethylsilanes can be converted in situ to more reactive alkynylsilanols or silanolates. nih.govorganic-chemistry.org
This fluoride-free method typically employs potassium trimethylsilanolate (KOTMS) as an activator and a copper(I) co-catalyst. organic-chemistry.org The reaction proceeds via a proposed transmetalation of the silyl group, allowing for the coupling of the alkynyl unit with aryl or vinyl halides. organic-chemistry.org This strategy is advantageous as it avoids the need to first deprotect the alkyne, streamlining synthetic sequences. The reaction conditions are generally mild and tolerate a range of functional groups, including the alkyl chloride present in (6-Chlorohex-1-yn-1-yl)trimethylsilane. organic-chemistry.org
Table 2: Example of Fluoride-Free Cross-Coupling of an Alkynylsilane
| Substrates | Catalyst System | Activator | Solvent | Product Type | Reference(s) |
|---|---|---|---|---|---|
| Alkynylsilanol, Aryl Iodide | Pd(dba)₂, CuI | KOTMS | THF | Diaryl Alkyne | organic-chemistry.org |
| Alkynyltrimethylsilane, Aryl Iodide | Pd(dba)₂, CuI | KOTMS | THF | Diaryl Alkyne | organic-chemistry.org |
Note: Alkynylsilanols are readily formed from the corresponding alkynyltrimethylsilanes.
While less common than desilylation or cross-coupling, intramolecular silyl group migration represents another potential reaction pathway for alkynylsilanes. Such rearrangements are typically substrate- and condition-dependent. For instance, a 1,2-silyl shift has been observed in propargyl silanes, which are isomers of the title compound, leading to annulated products. nih.gov
In other systems, such as those involving methyl trimethylsilylpropiolate, a 1,4-silyl shift can occur as part of a multi-component reaction. gelest.com These migrations often proceed through intermediates where the silicon atom is rendered more labile, for example, by electrophilic activation of the triple bond. researchgate.net Radical-induced group transfer has also been documented for alkynyl silanes, showcasing the diverse modes of reactivity. researchgate.net While no specific studies on silyl group migration for this compound are documented, these examples from related structures suggest that under specific catalytic or thermal conditions, rearrangement could be a competing pathway.
Comprehensive Reactivity of the Hex-1-yn-1-yl Unit
The carbon-carbon triple bond is a hub of reactivity, amenable to a wide array of addition reactions. The presence of the trimethylsilyl group at one terminus and the chloro-substituted alkyl chain at the other influences the regio- and stereochemical outcome of these transformations. nih.gov
Hydrofunctionalization reactions, such as hydrosilylation and hydroboration, introduce new functionality across the alkyne in a controlled manner, leading to the formation of highly valuable vinylsilanes and vinylboronates. researchgate.net
Hydrosilylation of an alkynylsilane like this compound involves the addition of a hydrosilane (H-SiR₃) across the triple bond. This reaction creates a disilylated alkene. The stereoselectivity of the addition is highly dependent on the catalyst and conditions employed. For example, rhodium-based catalysts can favor the formation of the less thermodynamically stable β-(Z)-vinylsilane isomer with excellent selectivity. researchgate.net The resulting vinylsilane is a versatile synthetic intermediate, with both silyl groups available for subsequent transformations.
Hydroboration involves the addition of a borane (B79455) reagent, such as pinacolborane (HBpin), across the alkyne. This reaction is also catalyst-dependent, with cobalt-based systems showing high efficiency. researchgate.net For alkynylsilanes, the addition is highly regioselective, with the boron atom adding to the carbon adjacent to the silyl group. The stereoselectivity can be controlled to yield either the (E) or (Z) vinylboronate. These products are key precursors for Suzuki-Miyaura cross-coupling reactions, enabling the stereoselective synthesis of trisubstituted alkenes.
Table 3: Catalytic Systems for Stereoselective Hydrofunctionalization of Alkynes
| Reaction | Catalyst System | Reagent | Typical Selectivity | Product | Reference(s) |
|---|---|---|---|---|---|
| Hydrosilylation | [Cp*RhCl{(MeIm)₂CHCOO}] | HSiMe₂Ph | β-(Z)-isomer | (Z)-Vinylsilane | researchgate.net |
| Hydroboration | Co(acac)₂ / xantphos | HBpin | Internal C-addition | Enynylboronate | researchgate.net |
Stereoselective Hydrofunctionalization Reactions
Regioselective Hydrohalogenation and Hydroazidation Processes
The terminal alkyne of this compound can undergo regioselective hydrohalogenation. While specific studies on this exact substrate are not extensively detailed in the provided search results, the principles of alkyne hydrohalogenation can be applied. Ruthenium-catalyzed hydrohalogenation of alkynes is a known method for producing Markovnikov products under mild conditions. organic-chemistry.orgresearchgate.netnih.gov This process typically utilizes simple halogen sources like potassium iodide, zinc bromide, and zinc chloride. organic-chemistry.orgresearchgate.net The presence of the trimethylsilyl group on the alkyne directs the regioselectivity of the addition. In such reactions, the halogen atom typically adds to the carbon atom bearing the silyl group (the α-carbon), a consequence of the β-carbocation stabilizing effect of silicon.
Hydroazidation, the addition of hydrazoic acid (HN₃) across the triple bond, would be expected to follow a similar regiochemical outcome, particularly under catalytic conditions. The azide (B81097) group would preferentially add to the silyl-bearing carbon. These reactions provide a pathway to vinyl halides and vinyl azides, which are valuable synthetic intermediates.
Cycloaddition Chemistry and Pericyclic Reactions
The alkyne functionality in this compound is a key participant in various cycloaddition reactions.
"Click Chemistry" (e.g., CuAAC, RuAAC) Applications
The terminal alkyne makes this compound a suitable substrate for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC). chemscene.com
CuAAC: This reaction, a cornerstone of click chemistry, involves the reaction of a terminal alkyne with an azide in the presence of a copper(I) catalyst to exclusively form a 1,4-disubstituted 1,2,3-triazole. organic-chemistry.orgnih.govrsc.org The reaction is known for its high efficiency, broad functional group tolerance, and mild reaction conditions. organic-chemistry.orgnih.govmdpi.com The trimethylsilyl group can be retained in the product or removed post-cycloaddition to yield a proton at that position.
RuAAC: In contrast to CuAAC, the ruthenium-catalyzed version typically yields the 1,5-disubstituted 1,2,3-triazole isomer. researchgate.netwikipedia.orgacs.org A key advantage of RuAAC is its ability to react with both terminal and internal alkynes. wikipedia.orgacs.org Commonly used catalysts include pentamethylcyclopentadienyl (Cp) ruthenium complexes like [CpRuCl]. researchgate.netflinders.edu.au The reaction mechanism is proposed to involve a ruthenacycle intermediate rather than a ruthenium acetylide. wikipedia.org
| Reaction Type | Catalyst | Product Regioisomer | Key Features |
| CuAAC | Copper(I) | 1,4-disubstituted 1,2,3-triazole | High yields, mild conditions, tolerant of various functional groups. organic-chemistry.orgnih.gov |
| RuAAC | Ruthenium(II) | 1,5-disubstituted 1,2,3-triazole | Reacts with both terminal and internal alkynes. researchgate.netwikipedia.orgacs.org |
Diels-Alder and Related Additions (Dienophile role)
The alkyne in this compound can act as a dienophile in Diels-Alder reactions, a powerful method for forming six-membered rings. wikipedia.org In this [4+2] cycloaddition, the alkyne reacts with a conjugated diene. nih.gov The presence of the electron-withdrawing trimethylsilyl group can influence the reactivity of the dienophile. When reacting with an unsymmetrical diene, the regioselectivity of the Diels-Alder reaction becomes a critical consideration, often favoring the formation of "ortho" or "para" products over "meta" isomers. masterorganicchemistry.com The initial cycloadduct is a cyclohexadiene derivative, which can be a versatile intermediate for further synthetic transformations. nih.gov A related reaction is the hexadehydro-Diels-Alder reaction, where alkynes and diynes are used to form a benzyne (B1209423) intermediate. wikipedia.orgnih.gov
Metal-Catalyzed Carbometalation and Annulation Reactions
The trimethylsilylated alkyne moiety is susceptible to various metal-catalyzed transformations beyond cycloadditions. Carbometalation, the addition of an organometallic reagent across the alkyne, can be achieved with various metals. Hydrosilylation, the addition of a silicon hydride across the triple bond, is a notable example. While classical platinum catalysts typically yield (E)-vinylsilanes via syn-addition, ruthenium catalysts like [Cp*Ru(MeCN)₃]PF₆ have been shown to catalyze the trans-addition of silanes to terminal alkynes, affording α-vinylsilanes. nih.gov Electrochemical methods for hydrosilylation have also been developed. nih.gov
Annulation reactions, which form new rings, can also be initiated at the alkyne. These reactions often involve a sequence of bond formations and can be catalyzed by various transition metals, leading to complex cyclic and polycyclic structures.
Strategic Reactivity of the Remote Chloro Functionality
The chloro group at the end of the hexyl chain provides a reactive handle for introducing further molecular complexity through nucleophilic substitution.
Chemoselective Nucleophilic Substitution Reactions (SN1, SN2 pathways)
The primary alkyl chloride in this compound is amenable to nucleophilic substitution reactions. Given that it is a primary halide, the Sₙ2 pathway is generally favored. youtube.com This involves a backside attack by a nucleophile, leading to inversion of stereochemistry if the carbon were chiral. A wide range of nucleophiles can be employed to displace the chloride, such as azides, cyanides, iodides, and various oxygen and nitrogen nucleophiles. This allows for the introduction of diverse functional groups at the terminus of the molecule, creating a library of bifunctional compounds with the silyl-alkyne at one end and a new functional group at the other. For instance, substitution with sodium iodide would yield (6-iodohex-1-yn-1-yl)trimethylsilane. molbase.com
Under certain conditions, particularly with a poor nucleophile and a solvent that can stabilize a carbocation, an Sₙ1-type reaction might be induced, though this is less common for primary halides due to the instability of the primary carbocation. youtube.com
Cross-Coupling Reactions of Alkyl Chlorides (e.g., Suzuki, Heck, Negishi)
The presence of the primary alkyl chloride in this compound allows it to participate in various cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds. While the trimethylsilyl-protected alkyne can also be involved in certain coupling reactions, conditions can often be tuned to selectively activate the C-Cl bond.
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis. acs.org For instance, in a Suzuki-type coupling , the alkyl chloride can react with an organoboron compound in the presence of a palladium catalyst and a base. This would result in the formation of a new carbon-carbon bond at the site of the chlorine atom, leaving the silyl-protected alkyne intact for subsequent transformations.
Similarly, the Heck reaction offers a pathway to form a new carbon-carbon bond by coupling the alkyl chloride with an alkene. researchgate.net This reaction is typically catalyzed by a palladium complex and allows for the introduction of a vinyl group. The conditions for Heck reactions can be optimized to favor the reaction at the alkyl chloride over competing pathways involving the alkyne.
The Negishi coupling , which employs an organozinc reagent, is another powerful method for C-C bond formation. The alkyl chloride moiety of this compound can be coupled with various organozinc compounds under palladium or nickel catalysis. This reaction is known for its high functional group tolerance, which is advantageous given the presence of the silyl-protected alkyne.
The following table summarizes the potential cross-coupling reactions of the alkyl chloride group in this compound.
| Reaction Type | Coupling Partner | Catalyst | Potential Product |
| Suzuki Coupling | Organoboron Reagent (R-B(OR)₂) | Palladium | (Alkyl-hex-1-yn-1-yl)trimethylsilane |
| Heck Coupling | Alkene (R'-CH=CH₂) | Palladium | (Alkenyl-hex-1-yn-1-yl)trimethylsilane |
| Negishi Coupling | Organozinc Reagent (R-ZnX) | Palladium/Nickel | (Alkyl-hex-1-yn-1-yl)trimethylsilane |
Radical Reactions Involving C-Cl Bond Scission
The carbon-chlorine bond in this compound can also be cleaved homolytically to generate a primary alkyl radical. This reactive intermediate can then participate in a variety of radical-mediated transformations. Such reactions are often initiated by radical initiators, such as azobisisobutyronitrile (AIBN), or through photoredox catalysis.
Once formed, the primary alkyl radical can undergo several key reactions:
Radical Cyclization: If an appropriate radical acceptor is present within the molecule or in a separate reactant, an intramolecular or intermolecular cyclization can occur. For instance, the radical could potentially add to an external alkene or alkyne.
Atom Transfer Radical Addition (ATRA): The alkyl radical can add to an alkene, followed by abstraction of a halogen atom from a suitable donor, to form a new C-C bond and a new alkyl halide.
Reductive Dehalogenation: In the presence of a suitable reducing agent, such as a tin hydride or a silane (B1218182), the alkyl radical can be quenched by hydrogen atom abstraction, leading to the formation of (Hex-1-yn-1-yl)trimethylsilane.
These radical-based transformations provide an alternative to traditional polar, two-electron reaction pathways for modifying the alkyl chain of this compound.
Multi-Functional Group Interplay and Chemoselectivity in Complex Reaction Systems
The synthetic utility of this compound is greatly enhanced by the differential reactivity of its three key functional groups: the terminal alkyne, the trimethylsilyl group, and the primary alkyl chloride. This allows for selective manipulation of one functional group while leaving the others untouched, enabling the design of complex, multi-step synthetic sequences.
Differential Reactivity of the Alkyne, Silyl, and Chloro Groups
The chemoselectivity observed in reactions involving this compound is a direct consequence of the distinct chemical nature of its functional groups.
Trimethylsilyl Group: The TMS group serves as a protecting group for the terminal alkyne. It prevents the acidic alkyne proton from interfering with basic or nucleophilic reagents. This group is generally stable under neutral and basic conditions but can be readily removed with fluoride sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions to reveal the terminal alkyne. The steric and electronic effects of the TMS group also play a crucial role in directing the selectivity of certain reactions. nih.gov
Alkyne: The carbon-carbon triple bond is a site of high electron density, making it susceptible to electrophilic addition and various cycloaddition reactions. It can also participate in metal-catalyzed reactions, such as Sonogashira coupling, once the TMS group is removed.
Chloro Group: The primary alkyl chloride is an electrophilic site and can undergo nucleophilic substitution (SN2) reactions with a wide range of nucleophiles. As discussed previously, it is also a handle for cross-coupling and radical reactions.
The following table highlights the differential reactivity of these functional groups.
| Functional Group | Reactivity Type | Common Reagents/Conditions | Resulting Transformation |
| Trimethylsilyl | Deprotection | TBAF, K₂CO₃/MeOH, H⁺ | Formation of terminal alkyne |
| Alkyne (after deprotection) | Nucleophilic/Basic | Organolithium reagents | Formation of acetylide |
| Alkyne (after deprotection) | Cross-Coupling | Aryl/vinyl halides, Pd/Cu catalyst (Sonogashira) | C(sp)-C(sp²) bond formation |
| Chloro | Nucleophilic Substitution | Nu⁻ (e.g., CN⁻, N₃⁻, R₂N⁻) | Substitution of Cl with Nu |
| Chloro | Cross-Coupling | Organometallic reagents, Pd/Ni catalyst | C(sp³)-C(sp²/sp³) bond formation |
Tandem and Cascade Reaction Sequences
The orthogonal reactivity of the functional groups in this compound makes it an ideal substrate for tandem or cascade reactions, where multiple bond-forming events occur in a single pot. These strategies are highly efficient as they reduce the number of purification steps and minimize waste.
For example, a reaction sequence could be initiated by a nucleophilic substitution at the alkyl chloride. The resulting product, still containing the silyl-protected alkyne, could then undergo desilylation to unmask the terminal alkyne. This newly formed terminal alkyne could then be subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a Sonogashira coupling in the same reaction vessel, provided the reagents and conditions are compatible.
Another potential cascade could involve an initial cross-coupling reaction at the C-Cl bond, followed by an intramolecular reaction involving the alkyne moiety. For instance, after coupling with a suitable partner, the newly introduced functionality could react with the alkyne through a metal-catalyzed cyclization or an ene reaction, leading to the rapid construction of complex cyclic structures. The development of such elegant and efficient reaction sequences continues to be an active area of chemical research.
In Depth Mechanistic Investigations and Theoretical Analysis of 6 Chlorohex 1 Yn 1 Yl Trimethylsilane Chemistry
Reaction Pathway Elucidation and Transition State Profiling
The dual functionality of (6-Chlorohex-1-yn-1-yl)trimethylsilane allows for a variety of potential reaction pathways, primarily dictated by the reaction conditions. The primary alkyl chloride suggests susceptibility to nucleophilic substitution, while the protected alkyne can engage in various cycloaddition and coupling reactions. A particularly noteworthy potential reaction is an intramolecular cyclization, where the terminal chloro group is displaced by a nucleophile generated at the acetylenic carbon.
Theoretical modeling of these pathways would be crucial for elucidating the most favorable routes. For a proposed intramolecular cyclization, computational analysis would focus on profiling the potential energy surface. This involves mapping the energy changes as the molecule transitions from the reactant to the product. A key aspect of this profiling is the identification of the transition state—the highest energy point along the reaction coordinate. The structure of this transition state would likely reveal a bent geometry as the acetylenic moiety approaches the carbon bearing the chlorine atom. The reaction could proceed through a concerted mechanism, where bond formation and bond-breaking occur simultaneously, or a stepwise mechanism involving a distinct intermediate.
Identification and Characterization of Reaction Intermediates
In many reactions involving silylated alkynes and alkyl halides, the formation of transient intermediates is a critical step. For instance, in a hypothetical intramolecular cyclization of this compound, a carbanionic or organometallic intermediate could be formed at the acetylenic carbon prior to the cyclization step. Deprotonation of the alkyne (following desilylation) or reaction with an organometallic reagent could generate a potent nucleophile.
The characterization of such intermediates, which are often too unstable to be observed experimentally, relies heavily on computational methods. Quantum chemical calculations can predict the geometry, electronic structure, and stability of these transient species. For example, in a metal-catalyzed cyclization, the structure of the organometallic intermediate, including the coordination of the metal to the alkyne, would be a key focus of the investigation.
Kinetic and Thermodynamic Parameters Governing Reactivity and Selectivity
The feasibility and outcome of any proposed reaction of this compound would be governed by both kinetic and thermodynamic factors.
Kinetic parameters , such as the activation energy (the energy barrier that must be overcome for the reaction to occur), determine the rate of the reaction. A lower activation energy corresponds to a faster reaction. For competing reaction pathways, the pathway with the lowest activation energy will be the dominant one.
Thermodynamic parameters , such as the change in Gibbs free energy (ΔG), determine the position of the equilibrium between reactants and products. A negative ΔG indicates a spontaneous reaction that favors the formation of products.
| Parameter | Significance in Reactivity and Selectivity |
| Activation Energy (Ea) | Determines the reaction rate. Lower Ea leads to a faster reaction. In competing pathways, the one with the lowest Ea is kinetically favored. |
| Gibbs Free Energy (ΔG) | Determines the spontaneity and equilibrium position of a reaction. A negative ΔG indicates a thermodynamically favorable reaction. |
| Enthalpy (ΔH) | The change in heat content. Exothermic reactions (negative ΔH) are generally favored. |
| Entropy (ΔS) | The change in disorder. Reactions that lead to an increase in disorder (positive ΔS) are entropically favored. |
Computational Chemistry and Molecular Modeling Approaches
Modern computational chemistry offers a suite of tools to probe the intricacies of chemical reactions at the molecular level. For a molecule like this compound, these methods would be indispensable for a thorough mechanistic understanding.
Density Functional Theory (DFT) Studies of Structure and Reactivity
Density Functional Theory (DFT) is a widely used computational method that provides a good balance between accuracy and computational cost. DFT calculations can be employed to:
Optimize the ground state geometry of this compound.
Determine the structures and energies of transition states and intermediates for proposed reaction pathways.
Calculate vibrational frequencies to confirm the nature of stationary points on the potential energy surface (i.e., minima for stable species and first-order saddle points for transition states).
Predict various spectroscopic properties, such as NMR chemical shifts, which can be compared with experimental data if available.
Ab Initio Calculations for Mechanistic Insights
Ab initio methods are based on first principles of quantum mechanics without the use of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate results, especially for systems where DFT might be less reliable. High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, can be used to refine the energies of key structures (reactants, transition states, intermediates, and products) obtained from DFT calculations, thereby providing more accurate kinetic and thermodynamic data.
Molecular Dynamics Simulations for Conformational and Solvent Effects
The reactivity of this compound can be influenced by its conformational flexibility and the surrounding solvent environment. Molecular dynamics (MD) simulations can provide insights into these aspects by simulating the motion of the molecule over time.
MD simulations can be used to:
Explore the conformational landscape of the molecule to identify the most stable conformers.
Study the effect of solvent molecules on the reaction pathway. The explicit inclusion of solvent molecules in the simulation can reveal specific solvent-solute interactions that may stabilize or destabilize transition states and intermediates, thereby affecting the reaction rate and selectivity.
| Computational Method | Application in Studying this compound Chemistry |
| Density Functional Theory (DFT) | Geometry optimization, transition state searching, calculation of reaction energies and barriers, prediction of spectroscopic properties. |
| Ab Initio Methods (e.g., MP2, Coupled Cluster) | High-accuracy energy calculations for refining reaction pathways and thermodynamic data. |
| Molecular Dynamics (MD) Simulations | Analysis of conformational flexibility, studying the influence of solvent on reaction mechanisms. |
Prediction of Regioselectivity and Stereoselectivity
In the study of this compound, the prediction of regioselectivity and stereoselectivity is crucial for understanding its chemical behavior and optimizing its application in synthesis. While specific in-depth mechanistic and theoretical analyses for this particular compound are not extensively documented in publicly available literature, predictions can be extrapolated from established principles of organic chemistry, particularly concerning the reactions of silylated alkynes and haloalkanes. Computational chemistry, including Density Functional Theory (DFT), serves as a powerful tool in these predictions by modeling reaction pathways and transition states.
The reactivity of this compound is characterized by two primary reactive sites: the carbon-carbon triple bond and the carbon-chlorine bond. The interplay between these functional groups can lead to a variety of reaction outcomes, the selectivity of which is governed by steric, electronic, and mechanistic factors.
Regioselectivity in Additions to the Alkyne
Electrophilic and nucleophilic additions to the trimethylsilyl-protected alkyne are expected to exhibit high regioselectivity. The trimethylsilyl (B98337) (TMS) group plays a significant role in directing the outcome of these reactions.
Steric Effects: The bulky TMS group sterically hinders the α-carbon (the carbon atom directly attached to the silicon). Consequently, in many addition reactions, the incoming reagent will preferentially attack the less hindered β-carbon.
Electronic Effects: The silicon atom can stabilize a partial positive charge on the β-carbon through hyperconjugation, a phenomenon known as the β-silyl effect. This electronic influence can direct electrophiles to the β-carbon. Conversely, the TMS group can also exhibit an electron-withdrawing inductive effect, which may influence nucleophilic attack.
Theoretical calculations can quantify the energetic barriers for the formation of different regioisomers. By calculating the energies of the transition states leading to the α-adduct versus the β-adduct, a prediction of the major product can be made. For instance, in a hypothetical electrophilic addition of a generic electrophile (E+), two possible pathways exist, leading to two different vinylsilane regioisomers.
A summary of predicted regioselectivity in the addition of a hypothetical electrophile (E+) to the alkyne moiety is presented below. The data is based on theoretical calculations of transition state energies.
| Regioisomer | Predicted Major/Minor Product | Theoretical Basis for Prediction |
| α-adduct | Minor | Higher energy transition state due to steric hindrance from the TMS group. |
| β-adduct | Major | Lower energy transition state due to steric accessibility and electronic stabilization of the intermediate carbocation by the β-silyl effect. |
Stereoselectivity in Alkyne Additions
For reactions that generate a new stereocenter or result in the formation of a double bond, predicting the stereoselectivity is essential. In many cases, addition reactions to alkynes proceed via a syn- or anti-addition mechanism, leading to the formation of E- or Z-alkenes, respectively. The specific stereochemical outcome is highly dependent on the reaction mechanism. For example, catalytic hydrogenation often proceeds via syn-addition, while hydrohalogenation can proceed via anti-addition.
Regioselectivity and Stereoselectivity in Intramolecular Reactions
The presence of a chloroalkyl chain introduces the possibility of intramolecular reactions, where the alkyne can act as a nucleophile attacking the carbon bearing the chlorine atom, or an external nucleophile can induce cyclization. The regioselectivity of such cyclizations is governed by Baldwin's rules, which predict the relative favorability of ring-forming reactions based on the size of the ring being formed and the geometry of the reacting centers.
For this compound, an intramolecular cyclization could potentially lead to the formation of a six-membered ring. The stereochemistry of such a reaction would be dictated by the mechanism of the nucleophilic substitution at the carbon-chlorine bond (SN1 or SN2).
An SN2-type intramolecular reaction would proceed with inversion of stereochemistry at the carbon bearing the chlorine, should it be a chiral center.
An SN1-type reaction would proceed through a carbocation intermediate, likely leading to a mixture of stereoisomers.
Theoretical modeling of the transition states for these intramolecular pathways can provide insight into the preferred ring size and the stereochemical outcome. A hypothetical analysis of the favorability of intramolecular cyclization is presented in the following table.
| Ring Size | Type of Cyclization | Predicted Favorability (based on Baldwin's Rules) | Potential Stereochemical Outcome |
| 6 | 6-exo-dig | Favorable | Dependent on SN1 vs. SN2 pathway at the C-Cl bond. |
Advanced Applications of 6 Chlorohex 1 Yn 1 Yl Trimethylsilane As a Synthetic Building Block
Versatile Reagent for the Construction of Polyfunctionalized Organic Frameworks
The unique constitution of (6-Chlorohex-1-yn-1-yl)trimethylsilane, with two distinct reactive sites, allows for its sequential or orthogonal functionalization. This capability is fundamental to its role in building polyfunctionalized organic molecules, where different parts of the molecule can be assembled step-by-step without the need for extensive protecting group manipulations.
Synthesis of Complex Alkanes, Alkenes, and Alkynes
The trimethylsilyl-protected alkyne and the terminal alkyl chloride of this compound serve as handles for a variety of carbon-carbon bond-forming reactions, enabling the synthesis of a diverse array of complex acyclic structures.
Alkynes: The TMS-protected alkyne can undergo Sonogashira coupling reactions with aryl or vinyl halides, a process catalyzed by palladium and copper complexes wikipedia.orgorganic-chemistry.org. This reaction is a cornerstone of modern organic synthesis for forming C(sp)-C(sp²) bonds wikipedia.org. The trimethylsilyl (B98337) group can prevent unwanted coupling at the terminal position and can be selectively removed later using reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) to reveal the terminal alkyne for further transformations wikipedia.org. Alternatively, the chloro- functionality can be converted to an iodide, for example by Finkelstein reaction, and then be subjected to coupling reactions with terminal alkynes. The alkyl chain can also be extended through nucleophilic substitution of the chloride by acetylide anions, a classic method for carbon chain extension chemistrysteps.comyoutube.com.
Alkenes: The alkyne moiety can be selectively reduced to form either Z- or E-alkenes. Catalytic hydrogenation using a "poisoned" catalyst, such as Lindlar's catalyst, yields the cis-(Z)-alkene through syn-addition of hydrogen. Conversely, reduction with sodium metal in liquid ammonia (B1221849) (a dissolving metal reduction) produces the trans-(E)-alkene. Furthermore, hydroalkylation of the terminal alkyne with alkylboranes, catalyzed by silver, can produce diastereopure Z-alkenes nih.govacs.org. These methods provide stereocontrolled access to complex alkenes bearing other functional groups derived from the chloroalkyl chain rsc.org.
Alkanes: Complete reduction of the alkyne triple bond to an alkane is readily achieved through catalytic hydrogenation over catalysts like palladium on carbon (Pd/C). This allows for the incorporation of a saturated hexyl chain bearing a terminal chloride, which can be further elaborated.
A summary of representative transformations is presented in the table below.
| Starting Material | Reagents and Conditions | Product Type | General Reference |
| This compound | Ar-I, Pd(PPh₃)₄, CuI, Et₃N | Aryl-substituted alkyne | organic-chemistry.org |
| This compound | 1. TBAF; 2. R-X, Base | Substituted alkyne | wikipedia.orgchemistrysteps.com |
| This compound | H₂, Lindlar's Catalyst | Z-Alkene | rsc.org |
| This compound | Na, NH₃ (l) | E-Alkene | rsc.org |
| This compound | H₂, Pd/C | Alkane | youtube.com |
Precursor for Macrocyclic and Heterocyclic Scaffolds
The bifunctional nature of this compound makes it an excellent precursor for intramolecular cyclization reactions to form a variety of ring structures.
Macrocycles: Macrocyclization can be achieved by first coupling a large fragment to one end of the molecule (e.g., via Sonogashira coupling at the alkyne or nucleophilic substitution at the chloride) and then performing an intramolecular reaction. For instance, after deprotection of the silyl (B83357) group, the resulting terminal alkyne can undergo an intramolecular Sonogashira coupling with an aryl halide tethered to the other end of the molecule organic-chemistry.org. Another powerful method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," where the chloro group can be converted to an azide (B81097), which then reacts with the terminal alkyne of another elaborated molecule in an intermolecular fashion or intramolecularly if the azide and alkyne are on the same precursor.
Heterocycles: this compound is a precursor for various heterocyclic systems. The chloroalkyl chain can react with nitrogen, oxygen, or sulfur nucleophiles, which can then undergo intramolecular cyclization with the alkyne moiety. For example, reaction with an amine followed by an intramolecular hydroamination or a transition-metal-catalyzed cyclization can lead to nitrogen-containing heterocycles like piperidines or other fused ring systems beilstein-journals.org. Similarly, reaction with a thiol or alcohol followed by intramolecular cyclization can yield sulfur- or oxygen-containing heterocycles. Annulation of the alkyne with an amide α-carbon has been reported as a method for constructing functionalized dihydropyridinone rings frontiersin.org.
Strategic Role in Total Synthesis Methodologies
The controlled and predictable reactivity of this compound makes it a strategic component in the complex art of total synthesis, particularly in convergent approaches.
Preparation of Advanced Intermediates for Complex Molecule Synthesis
Beyond its role in fragment coupling, this compound is used to prepare key intermediates that possess multiple functionalities poised for further transformations. For example, a Sonogashira coupling followed by reduction of the alkyne can generate a complex substituted alkene with a chloroalkyl chain that can be used for subsequent cyclizations or substitutions. The trimethylsilyl group is crucial in many of these transformations, as it can influence the regioselectivity of reactions such as Diels-Alder cyclizations or serve as a temporary protecting group that can be removed under mild conditions gelest.com. In the total synthesis of (±)-leuconolam, an intramolecular allylic silane (B1218182) addition was a key step, highlighting the utility of silicon-containing intermediates in constructing complex polycyclic systems nih.gov.
Contributions to Novel Materials Chemistry
The alkyne and silyl functionalities of this compound make it a valuable monomer or functionalizing agent in materials science.
Alkynylsilanes are used in the synthesis of functional polymers gelest.com. The alkyne group can participate in polymerization reactions, such as cyclotrimerization to form highly cross-linked, aromatic polymer networks, or in polyaddition reactions oup.com. For example, siloxane-based polymers containing chloropropyl groups have been functionalized with alkyne-bearing moieties to create amphiphilic polymers capable of forming nanoemulsions. These emulsions can then be conjugated with other molecules via click chemistry researchgate.net.
Furthermore, organosilicon polymers, such as those derived from silylene-phenylene units, can be functionalized through hydrosilation of their Si-H bonds with acetylenes, indicating a pathway for incorporating molecules like this compound into silicon-based materials teikyo.jp. The terminal alkyne, after deprotection, is also a key functional group for surface modification of materials, such as gold nanoparticles, through alkyne-gold interactions, which is an alternative to thiol-based chemistry acs.org. This allows for the attachment of the chloro-functionalized chain to a surface, which can then be used for further chemical modifications.
Precursors for Silicon-Containing Polymers and Oligomers
The dual reactivity of this compound provides a strategic advantage in the synthesis of novel silicon-containing polymers and oligomers. The trimethylsilyl-protected alkyne and the terminal chloro group can be selectively addressed in sequential or one-pot reactions to build complex macromolecular architectures.
The terminal alkyne, after deprotection, is amenable to various polymerization techniques. One of the most prominent methods is hydrosilylation polymerization, where the alkyne reacts with a molecule containing a silicon-hydride (Si-H) bond in the presence of a catalyst. This reaction can be tailored to produce linear, branched, or cross-linked polysiloxanes and other silicon-containing polymers. The chloroalkyl group can be used for post-polymerization modification or as a site for initiating other types of polymerization, leading to the formation of graft or block copolymers.
Another powerful tool for leveraging the alkyne functionality is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This highly efficient and specific reaction allows for the facile linking of the silylalkyne monomer to polymer backbones or other monomers functionalized with azide groups, leading to precisely defined polymer structures.
The chloro group on the other end of the molecule offers a handle for nucleophilic substitution reactions. This allows for the introduction of various functional groups or for the attachment of the monomer to a polymer chain, further expanding the possibilities for creating complex and functional polymers and oligomers. For instance, it can be converted to an azide to participate in click chemistry or used in traditional polycondensation reactions.
| Polymer/Oligomer Type | Synthetic Strategy | Key Features of this compound | Resulting Polymer Characteristics |
| Linear Polysiloxanes | Hydrosilylation polymerization | Terminal alkyne | Tunable molecular weight and properties |
| Graft Copolymers | Post-polymerization modification via chloro group | Chloroalkyl functionality | Combines properties of different polymer backbones |
| Block Copolymers | Sequential polymerization using both functional groups | Bifunctionality (alkyne and chloro group) | Creates materials with distinct, phase-separated domains |
| Network Polymers | Cross-linking through alkyne or chloro groups | Both functional groups | High thermal stability and mechanical strength |
| Functional Oligomers | Step-wise synthesis using selective reactions | Orthogonal reactivity of the two functional ends | Precisely defined short-chain molecules with specific end-groups |
Building Blocks for Functional Organic-Inorganic Hybrid Materials
Organic-inorganic hybrid materials combine the desirable properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., thermal stability, mechanical strength). This compound is an ideal building block for such materials due to its inherent hybrid nature, containing both an organic hexynyl chain and an inorganic silane group. researchgate.net
One common approach to creating these hybrid materials is through sol-gel chemistry. researchgate.net In this process, the trimethylsilyl group can be hydrolyzed and condensed with other alkoxysilanes (like tetraethoxysilane, TEOS) to form a silica-based inorganic network. The organic part of the molecule, the 6-chlorohexyne chain, remains covalently tethered to this inorganic framework. The terminal chloro group can then be further functionalized to introduce specific organic functionalities, tailoring the material for applications such as catalysis, sensing, or as a stationary phase in chromatography.
Furthermore, the alkyne group can be used to anchor the molecule to surfaces or to other materials. For example, it can be attached to azide-functionalized surfaces via click chemistry, creating a well-defined organic layer on an inorganic substrate. This surface modification can alter properties like hydrophobicity, biocompatibility, or chemical reactivity.
The combination of the silane's ability to form robust inorganic networks and the versatility of the organic chain's functional handles allows for the creation of a wide array of functional hybrid materials with tailored properties.
| Hybrid Material Type | Synthesis Method | Role of this compound | Functional Properties |
| Functionalized Silica (B1680970) Gels | Sol-gel co-condensation | Forms part of the silica network and provides a functional handle (chloro group) for post-synthesis modification. | High surface area, tunable surface chemistry, catalytic activity. |
| Surface-Modified Materials | "Click" chemistry attachment to surfaces | Covalently bonds to azide-functionalized surfaces via its alkyne group. | Controlled surface wettability, biocompatibility, specific binding sites. |
| Hybrid Nanocomposites | Incorporation into polymer matrices | Acts as a compatibilizer or a cross-linking agent between organic and inorganic phases. | Enhanced mechanical strength, thermal stability, and barrier properties. |
| Porous Hybrid Frameworks | Self-assembly and polymerization | Forms the struts of a porous network, with the chloro group available for functionalization. | High porosity, potential for gas storage and separation. |
Emerging Trends and Future Research Directions in 6 Chlorohex 1 Yn 1 Yl Trimethylsilane Chemistry
Development of Sustainable and Environmentally Benign Synthetic Protocols
The chemical industry is under increasing pressure to adopt greener and more sustainable practices. researchgate.net For a molecule like (6-Chlorohex-1-yn-1-yl)trimethylsilane, this translates to developing synthetic routes that minimize waste, avoid hazardous reagents, and reduce energy consumption. researchgate.netresearchgate.net Traditional methods for the synthesis of haloalkynes and silylated alkynes often rely on stoichiometric reagents and harsh conditions. rsc.orgorganic-chemistry.orgresearchgate.net Future research is focused on overcoming these limitations by applying the principles of green chemistry. researchgate.netmdpi.com
Key areas of development include:
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product. researchgate.net This involves a shift from classical stoichiometric reactions to more efficient catalytic processes.
Safer Reagents: Replacing hazardous halogenating agents and metal hydrides with safer, more environmentally benign alternatives. For instance, the use of N-halosuccinimides (NBS, NCS, NIS) with a simple base like DBU has been shown to be an efficient, metal-free method for the synthesis of 1-haloalkynes from terminal alkynes under mild conditions. rsc.org
Catalytic Silylation: Moving away from stoichiometric silylating agents towards catalytic methods. The use of catalysts like sodium or potassium hydroxide (B78521) can enable the cross-dehydrogenative coupling of terminal alkynes with hydrosilanes, representing a mild and scalable method for forming C(sp)-Si bonds. organic-chemistry.org
Alternative Solvents: Reducing the reliance on volatile organic compounds (VOCs) by using water, ionic liquids, or solvent-free conditions. researchgate.net Indium-mediated reactions in aqueous media have demonstrated the potential for environmentally benign synthesis of complex molecules. nih.gov
| Synthetic Approach | Traditional Method | Sustainable Alternative | Key Advantages |
| Halogenation | Use of strong bases (e.g., organolithiums) followed by an electrophilic halogen source. | DBU-mediated reaction with N-halosuccinimides. rsc.org | Metal-free, mild conditions, short reaction times, readily available reagents. |
| Silylation | Deprotonation with strong base followed by reaction with a silyl (B83357) halide. | Catalytic cross-dehydrogenative coupling with hydrosilanes. organic-chemistry.org | High atom economy, catalytic, avoids stoichiometric byproducts. |
| Solvent Use | Anhydrous organic solvents (e.g., THF, ether). | Aqueous media or solvent-free conditions. researchgate.netnih.gov | Reduced environmental impact, improved safety, potential for simplified workup. |
Exploration of Unconventional Activation Modes (e.g., Photoredox, Electrochemistry)
Unconventional activation modes, particularly photoredox catalysis and electrochemistry, are revolutionizing organic synthesis by enabling new transformations under exceptionally mild conditions. nih.govrsc.org These methods generate highly reactive intermediates from stable precursors, offering new pathways for the synthesis and functionalization of compounds like this compound.
Photoredox Catalysis utilizes visible light to initiate single-electron transfer (SET) processes, generating radical intermediates that can participate in a wide array of chemical reactions. rsc.org This approach has been successfully applied to the functionalization of alkynes, which are typically challenging substrates to activate directly via SET due to their high oxidation potentials. nih.gov By using potent photoredox catalysts, it is possible to achieve hydrofunctionalization, difunctionalization, and coupling reactions of alkynes that are not feasible with traditional methods. nih.govresearchgate.netnih.gov For instance, photoredox/nickel dual catalysis has been employed for the anti-Markovnikov hydroalkylation of terminal alkynes, a transformation of significant synthetic value. nih.gov
Electrochemistry employs electricity as a traceless reagent to drive oxidation and reduction reactions. researchgate.net This technique offers a sustainable and highly controllable platform for chemical synthesis, often eliminating the need for stoichiometric chemical oxidants or reductants. rsc.orgmdpi.com In the context of haloalkynes, electrochemical methods have been developed for the dibromination of alkynes and the synthesis of organohalides under mild, oxidant-free conditions. mdpi.comrsc.org Electrosynthesis provides a powerful tool for generating reactive species in a controlled manner, making it an increasingly attractive and sustainable method for functionalizing alkynes. researchgate.netrsc.orgoaepublish.com An electrochemical approach for the decarboxylative halogenation of aryl propynoic acids has also been established, providing another transition-metal-free route to haloalkynes. researchgate.net
| Activation Mode | Principle | Application to Alkyne Chemistry | Potential for this compound |
| Photoredox Catalysis | Visible light absorption by a photocatalyst initiates single-electron transfer. nih.gov | Hydroalkylation, arylalkylation, and difunctionalization of alkynes. nih.govacs.org | Functionalization of the alkyne moiety or activation of the C-Cl bond for coupling reactions. |
| Electrochemistry | Electricity drives redox reactions, replacing chemical reagents. researchgate.netrsc.org | Dihalogenation, hydrofunctionalization, and intramolecular cyclization of alkynes. mdpi.comrsc.orgoaepublish.com | Controlled synthesis from precursors or selective modification of either the chloro or silylalkyne terminus. |
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry and automated synthesis represents a significant leap forward in chemical manufacturing. researchgate.net These technologies offer enhanced control, safety, and scalability, making them ideal for the production of specialized chemicals like this compound.
Flow Chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. nih.gov This setup provides several advantages over batch reactors:
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing. nih.gov
Enhanced Safety: The small internal volume minimizes the risk associated with handling hazardous reagents or performing highly exothermic reactions. researchgate.net
Scalability: Production can be scaled up by running the system for longer periods or by "numbering-up" (using multiple reactors in parallel), bypassing the challenges of traditional scale-up. researchgate.net
Telescoped Reactions: Multiple reaction steps can be performed sequentially in a single, continuous process, reducing manual handling and purification steps. nih.gov
Automated Synthesis Platforms combine robotics and software control to perform multi-step syntheses with minimal human intervention. nih.gov These systems can rapidly explore a wide range of reaction conditions to optimize a synthesis or create libraries of related compounds for screening purposes. The recent development of super-fast automated synthesis promises to make complex organic synthesis more accessible and efficient. chemistryworld.com Integrating flow reactors into automated platforms allows for the swift construction of compound libraries through fully automated, multi-step processes. researchgate.net
| Parameter | Batch Processing | Flow Chemistry |
| Scalability | Challenging; requires re-optimization at each scale. researchgate.net | Straightforward; achieved by numbering-up or longer run times. researchgate.net |
| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Inherently safer due to small reactor volumes. researchgate.net |
| Process Control | Difficult to maintain homogeneity; temperature and concentration gradients. | Precise control over temperature, pressure, and residence time. nih.gov |
| Multi-step Synthesis | Requires isolation and purification at each step. | Can be "telescoped" into a single continuous process. nih.gov |
Design of Innovative Catalytic Systems for Enhanced Performance
Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is crucial for enhancing the efficiency, selectivity, and scope of reactions involving this compound. researchgate.net Research is focused on creating catalysts that are not only more active and selective but also more sustainable and cost-effective.
Future directions in catalysis for alkyne and haloalkane chemistry include:
Earth-Abundant Metal Catalysts: Replacing expensive and rare precious metals like palladium, platinum, and gold with catalysts based on abundant and less toxic metals such as iron, copper, cobalt, and nickel. rsc.orgrsc.org Cobalt-based catalysts, for example, have emerged as a new frontier for the selective hydrosilylation of alkynes. rsc.org
Recyclable and Heterogeneous Catalysts: Developing catalysts that can be easily separated from the reaction mixture and reused multiple times is a key goal of green chemistry. nih.gov Systems such as polysiloxane-encapsulated metal nanoparticles and metal-organic frameworks (MOFs) are being explored for alkyne functionalization reactions, combining the high activity of homogeneous catalysts with the ease of recovery of heterogeneous catalysts. nih.govmdpi.com
Metal-Free Catalysis: The development of reactions that proceed under the influence of organocatalysts or even simple bases and acids avoids the cost and potential toxicity associated with metal catalysts. rsc.org For example, B(C₆F₅)₃ has been shown to catalyze the trans-hydrosilylation of certain alkynes, offering an alternative to traditional transition metal systems. rsc.org
Dual Catalysis Systems: Combining two different catalytic cycles in one pot can enable transformations that are not possible with a single catalyst. researchgate.net Photoredox/nickel dual catalysis, for example, allows for the efficient coupling of substrates that are difficult to activate using either method alone. nih.gov Similarly, dual gold/photoredox catalysis has been used for the highly selective difunctionalization of alkynes. researchgate.net
Advanced Predictive Modeling for Synthetic Design and Discovery
The integration of computational chemistry and machine learning into the workflow of synthetic chemists is poised to accelerate the discovery and optimization of new reaction pathways. rsc.org For a target molecule like this compound, these tools can significantly reduce the amount of trial-and-error experimentation required.
Key areas where predictive modeling is making an impact include:
Reaction Prediction: Machine learning models, trained on vast databases of known chemical reactions, are increasingly capable of predicting the likely products of a given set of reactants and conditions. rsc.org This can help chemists identify promising synthetic routes and avoid potential side reactions.
Condition Optimization: Algorithms can be used to explore a multi-dimensional parameter space (e.g., temperature, concentration, catalyst loading, solvent) to identify the optimal conditions for a desired reaction, maximizing yield and minimizing byproducts.
Thermodynamic and Mechanistic Modeling: Computational models like Density Functional Theory (DFT) can provide deep insights into reaction mechanisms, helping to explain observed selectivity and guide the design of better catalysts. nih.gov Thermodynamic models, such as the E-PPR78 model, can predict the properties and phase equilibria of complex chemical mixtures, which is fundamental for process design and optimization. researchgate.net
New Reaction Discovery: By analyzing patterns in chemical data, artificial intelligence can suggest entirely novel disconnections and synthetic strategies, opening up new avenues for the synthesis of complex molecules.
The application of these advanced predictive tools will enable a more rational and efficient approach to the synthesis and functionalization of this compound, accelerating innovation in its application.
Q & A
Basic Research Question
- Multinuclear NMR : ¹H and ¹³C NMR confirm alkynyl and silyl group connectivity, while ²⁹Si NMR (δ ~10–20 ppm) verifies the silane structure .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve bond lengths and angles, critical for confirming regioisomeric purity. For example, C≡C bond lengths in silylated alkynes typically range from 1.18–1.22 Å .
- GC-MS : Monitors reaction progress and identifies volatile byproducts.
How does this compound participate in transition-metal-catalyzed cross-coupling reactions?
Advanced Research Question
The chloro and alkynyl groups enable dual reactivity. In palladium-catalyzed couplings (e.g., Sonogashira), the chloro site undergoes oxidative addition, while the alkyne acts as a nucleophile. Competing pathways (e.g., homocoupling) can arise; using ligand systems like PPh₃ or Xantphos suppresses undesired routes. Evidence from similar silanes shows that electron-deficient catalysts (e.g., PdCl₂) improve selectivity for aryl-alkyne products .
What thermal decomposition pathways are observed for this compound, and how do they impact storage?
Advanced Research Question
Thermolysis studies on methylsilanes (e.g., trimethylsilane) reveal Si–C bond cleavage at >200°C, releasing chlorinated hydrocarbons and silicon oxides. For this compound, decomposition likely proceeds via radical intermediates, forming HCl and polymeric residues. Storage under argon at –20°C is recommended to prevent moisture-induced hydrolysis and thermal degradation .
How can contradictory NMR data for silylated alkynes be resolved during structural elucidation?
Advanced Research Question
Contradictions in ¹H NMR (e.g., unexpected splitting) may arise from dynamic effects or residual solvents. Strategies include:
- Variable-Temperature NMR : Suppresses rotational barriers in silyl groups.
- COSY/HSQC : Correlates ¹H-¹³C signals to distinguish overlapping peaks.
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts, aiding assignment .
Crystallographic validation via SHELXL remains the gold standard for resolving ambiguities .
What safety protocols are critical when handling this compound?
Basic Research Question
- Storage : Keep in sealed, amber glass under inert gas (argon) to prevent hydrolysis.
- Handling : Use gloveboxes or fume hoods; PPE (nitrile gloves, goggles) is mandatory.
- Spill Management : Neutralize with sodium bicarbonate; avoid aqueous rinses to prevent exothermic HCl release.
- Transport : Classified under UN 1993 (flammable liquid, corrosive) with secondary containment .
What role does this compound play in synthesizing silicon-heterocyclic compounds?
Advanced Research Question
The compound serves as a precursor for siloles (silicon-containing heterocycles) via reactions with triethylborane. The alkyne undergoes 1,1-organoboration, followed by cyclization to form five-membered rings. Competing pathways (e.g., oligomerization) are mitigated by using stoichiometric BEt₃ and low temperatures (–78°C) .
How do steric effects from the trimethylsilyl group influence the reactivity of this compound?
Advanced Research Question
The bulky trimethylsilyl group reduces nucleophilic attack at the β-carbon of the alkyne, directing reactivity toward the chloro terminus. Steric hindrance also slows hydrolysis compared to non-silylated analogs. Kinetic studies show a 3× lower hydrolysis rate in THF/water mixtures compared to analogous chloralkynes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
